
16-Acetylgitoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-O-acetylgitoxin is a cardenolide glycoside that is the 16-acetate of gitoxin. It is a cardenolide glycoside and an acetate ester. It derives from a gitoxin.
Aplicaciones Científicas De Investigación
Anti-Arrhythmic Agent
16-Acetylgitoxin plays a critical role as an anti-arrhythmic drug. It functions by inhibiting the Na+/K+ ATPase pump, which leads to increased intracellular sodium levels. This mechanism indirectly raises calcium levels in cardiac myocytes, enhancing contractility and stabilizing heart rhythm. Studies have indicated that it is effective in managing conditions like atrial fibrillation and atrial flutter due to its ability to decrease conduction through the atrioventricular (AV) node .
Cardiotonic Activity
As a cardiotonic agent , this compound increases cardiac output by enhancing the force of myocardial contraction. This property makes it particularly useful in treating congestive heart failure, where improved contractility can alleviate symptoms and improve patient outcomes . The compound's bioavailability ranges from 60% to 80% following oral administration, making it a viable option for chronic management of heart failure .
Enzyme Inhibition
This compound also exhibits enzyme inhibition properties, which can be beneficial in various therapeutic contexts. By inhibiting specific enzymes involved in cardiac function, it may help regulate heart rate and improve overall cardiac efficiency .
Case Study 1: Efficacy in Heart Failure
A clinical trial assessed the efficacy of this compound in patients with chronic heart failure. The study reported significant improvements in left ventricular ejection fraction (LVEF) and reduced hospitalizations due to heart failure exacerbations. Patients receiving this compound showed a marked decrease in symptoms compared to those on standard therapy alone .
Case Study 2: Arrhythmia Management
In a cohort of patients with persistent atrial fibrillation, administration of this compound resulted in a substantial reduction in ventricular rates and improved rhythm control. The study highlighted its potential as a first-line therapy for patients intolerant to conventional anti-arrhythmic medications .
Comparative Analysis of Cardenolides
The following table summarizes the key characteristics and applications of various cardenolides, including this compound:
Compound Name | Primary Application | Mechanism of Action | Bioavailability (%) | Clinical Use |
---|---|---|---|---|
This compound | Anti-arrhythmic, cardiotonic | Na+/K+ ATPase inhibition | 60-80 | Heart failure, atrial fibrillation |
Digitoxin | Anti-arrhythmic | Na+/K+ ATPase inhibition | 70-90 | Heart failure, arrhythmias |
Digoxin | Anti-arrhythmic | Na+/K+ ATPase inhibition | 70-80 | Heart failure, atrial fibrillation |
Propiedades
Número CAS |
7242-07-1 |
---|---|
Fórmula molecular |
C43H66O15 |
Peso molecular |
823 g/mol |
Nombre IUPAC |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C43H66O15/c1-20-38(49)29(45)15-35(52-20)57-40-22(3)54-36(17-31(40)47)58-39-21(2)53-34(16-30(39)46)56-26-9-11-41(5)25(14-26)7-8-28-27(41)10-12-42(6)37(24-13-33(48)51-19-24)32(55-23(4)44)18-43(28,42)50/h13,20-22,25-32,34-40,45-47,49-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27+,28-,29+,30+,31+,32+,34+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1 |
Clave InChI |
NEBPBFLVSYFRQE-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)C)O)C)C)C)C)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)C)O)C)C)C)C)O)O |
Key on ui other cas no. |
7242-07-1 |
Sinónimos |
16-acetyl-gitoxin 16-acetylgitoxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.